molecular formula C11H20N2O2 B6224175 tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 2763740-57-2

tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B6224175
CAS No.: 2763740-57-2
M. Wt: 212.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound that features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, a cyclization reaction can be induced using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the bicyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).

    Amination: The amino group can be introduced through nucleophilic substitution reactions, using reagents such as ammonia (NH3) or primary amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Ammonia, primary amines, in solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the structure-activity relationships of bicyclic amines and their derivatives.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors in the central nervous system. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry applications.

Properties

CAS No.

2763740-57-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.